

Application Notes and Protocols: 2-Cyano-4-methoxyphenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyano-4-methoxyphenylboronic Acid

Cat. No.: B580527

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Introduction

2-Cyano-4-methoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with diverse biological activities. Its unique substitution pattern, featuring a cyano group and a methoxy group, allows for the strategic introduction of these functionalities into drug candidates, influencing their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of **2-Cyano-4-methoxyphenylboronic acid** in the synthesis of a key intermediate for the investigational kinase inhibitor, TAK-659.

Application: Synthesis of a Key Intermediate for the Kinase Inhibitor TAK-659

2-Cyano-4-methoxyphenylboronic acid is a crucial reagent in the synthesis of an advanced intermediate for TAK-659, a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). TAK-659 has shown therapeutic potential in the treatment of various hematological malignancies. The boronic acid is employed in a Suzuki-

Miyaura coupling reaction to introduce the substituted phenyl moiety, which is a key structural feature of the final drug molecule.

Biological Activity of the Target Compound: TAK-659

The following table summarizes the in vitro inhibitory activity of TAK-659 against its primary kinase targets.

Target Kinase	IC50 (nM)
SYK	3.2
FLT3	4.6

Data sourced from publicly available research.

Experimental Protocols

The following protocols are based on established synthetic routes for TAK-659 and its intermediates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **2-Cyano-4-methoxyphenylboronic acid** and a suitable aromatic halide to form a key biaryl intermediate in the synthesis of TAK-659.

Reaction Scheme:

Materials:

- **2-Cyano-4-methoxyphenylboronic acid**
- Aryl halide (e.g., a substituted chloropyridine)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)

- Base (e.g., K_2CO_3 , CS_2CO_3)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions

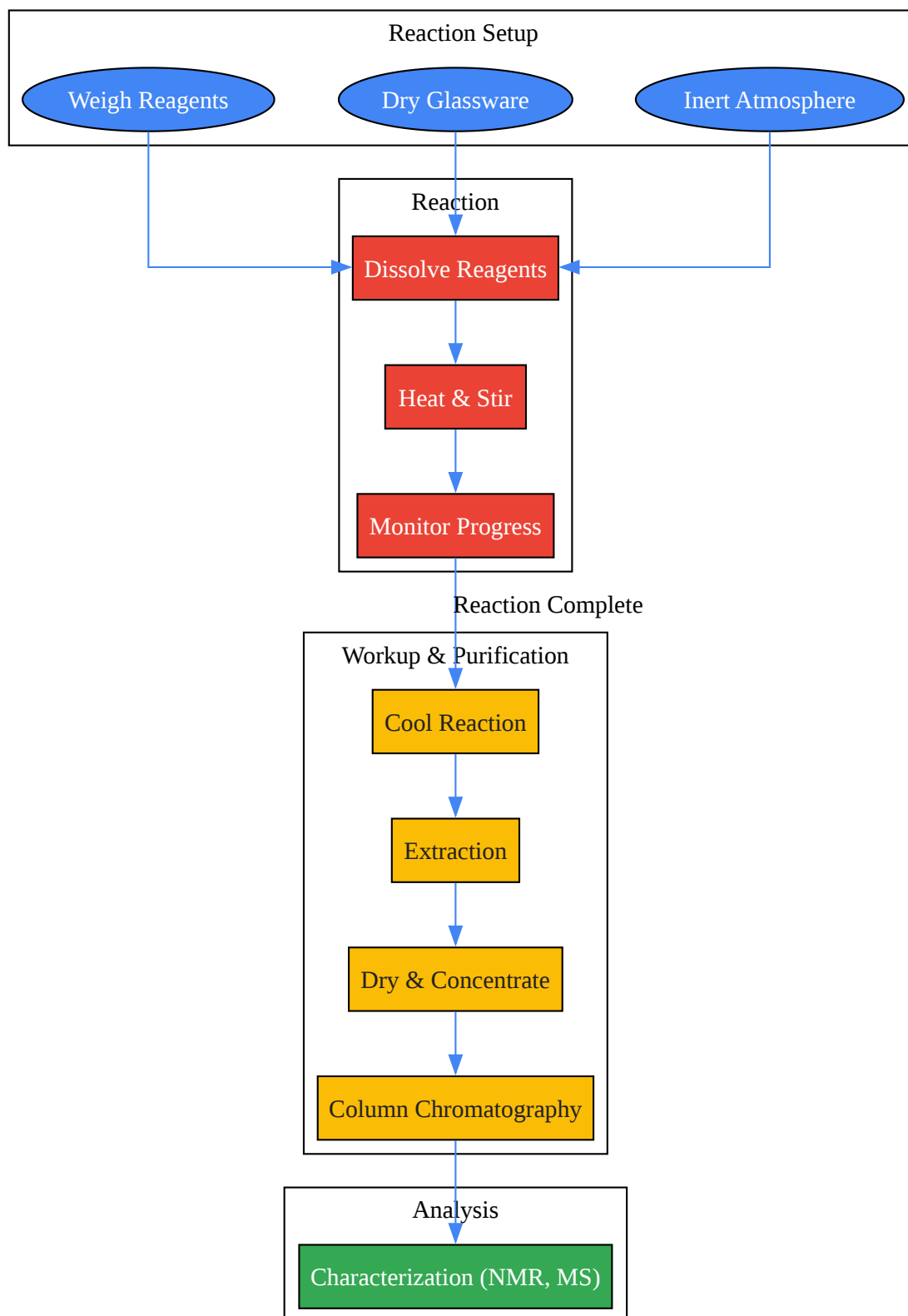
Procedure:

- To a dry reaction flask, add the aryl halide (1.0 eq), **2-Cyano-4-methoxyphenylboronic acid** (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Expected Yield: 70-90% (Yields are dependent on the specific substrates and reaction conditions).

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the biaryl intermediate.

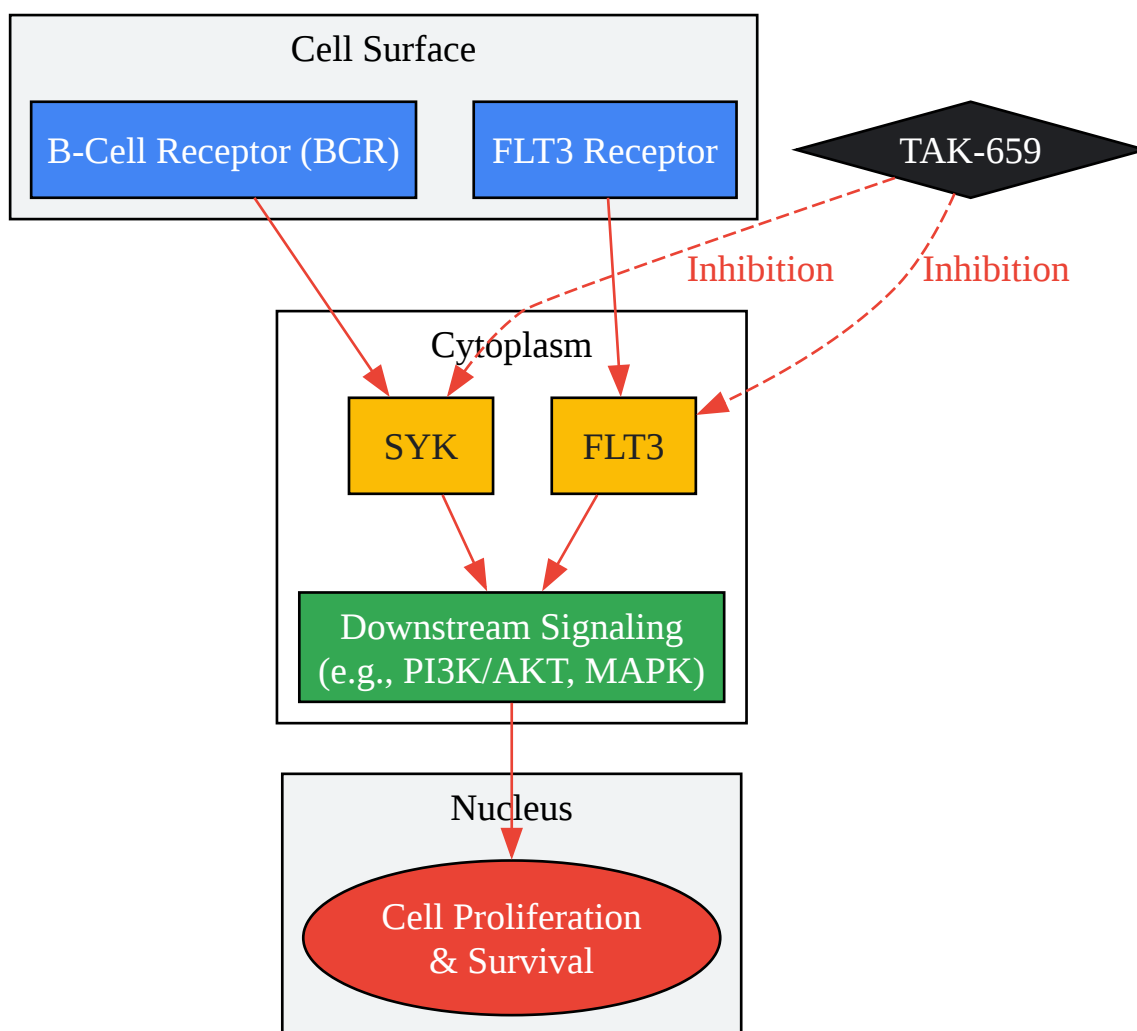


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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Involvement of TAK-659

TAK-659 targets SYK and FLT3, which are key kinases in signaling pathways that are often dysregulated in hematological cancers. The diagram below provides a simplified overview of the signaling pathways inhibited by TAK-659.



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Caption: Simplified signaling pathways inhibited by TAK-659.

Conclusion

2-Cyano-4-methoxyphenylboronic acid is a valuable and highly useful reagent for medicinal chemists engaged in the synthesis of complex, biologically active molecules. Its application in

the synthesis of a key intermediate for the kinase inhibitor TAK-659 highlights its importance in constructing molecular architectures with therapeutic potential. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this building block in their drug discovery efforts.

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